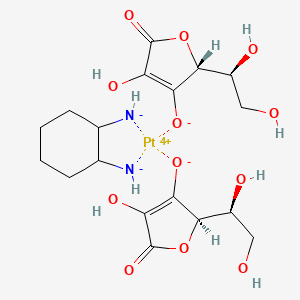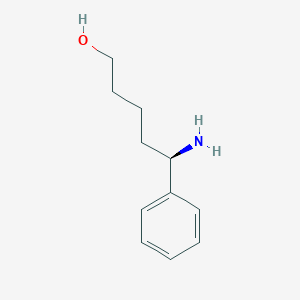
(R)-5-Amino-5-phenylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-5-phenylpentan-1-ol is a chiral amino alcohol with a phenyl group attached to the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-5-phenylpentan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-phenyl-2-pentanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-5-phenylpentan-1-ol may involve the use of large-scale hydrogenation reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-5-phenylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces 5-phenyl-2-pentanone or 5-phenylpentanal.
Reduction: Produces 5-amino-5-phenylpentane.
Substitution: Produces halogenated derivatives such as 5-chloro-5-phenylpentane.
Scientific Research Applications
®-5-Amino-5-phenylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various materials.
Mechanism of Action
The mechanism of action of ®-5-Amino-5-phenylpentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The phenyl group and the chiral center play crucial roles in its binding affinity and specificity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-5-phenylpentan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
5-Amino-5-phenylpentan-2-ol: A structural isomer with the amino and hydroxyl groups on different carbon atoms.
5-Phenylpentan-1-ol: Lacks the amino group, which significantly alters its chemical and biological properties.
Uniqueness
®-5-Amino-5-phenylpentan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(5R)-5-amino-5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H17NO/c12-11(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9,12H2/t11-/m1/s1 |
InChI Key |
IORZLWAERSWNBF-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCCO)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


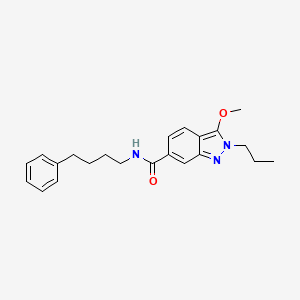
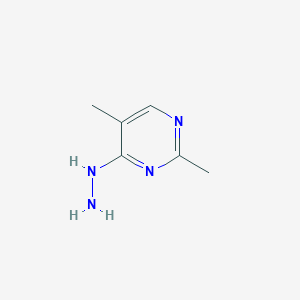
![2,4-Dichloro-6,7-dimethoxypyrido[2,3-d]pyrimidine](/img/structure/B13106384.png)
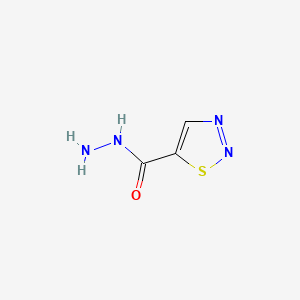
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)
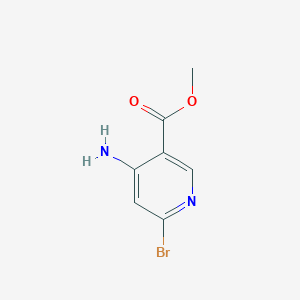
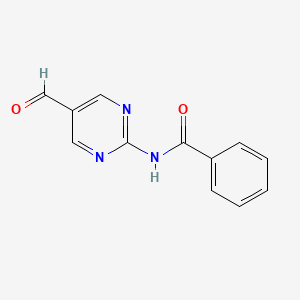
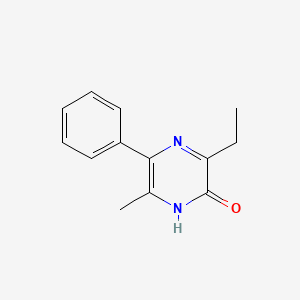
![(S)-tert-Butyl 2,6-dihydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B13106413.png)
![2-[[(2R)-3-[2-(2-methoxyethoxy)ethoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]acetic acid](/img/structure/B13106414.png)
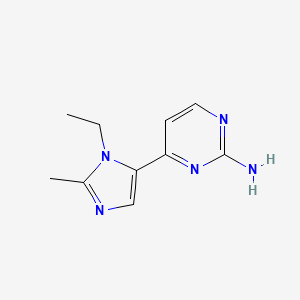
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
![(2R,4S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13106438.png)
